2-Chloro-6-fluoro-1,3-benzothiazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluoro-1,3-benzothiazol-7-amine is a chemical compound that belongs to the benzothiazole family. It is a heterocyclic organic compound that contains a nitrogen and sulfur atom in its structure. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine is not fully understood yet. However, it is believed that the compound exerts its pharmacological effects by interacting with specific targets in the body such as enzymes and receptors. This interaction leads to the modulation of various cellular processes that are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of certain bacterial and viral strains. Furthermore, this compound has been shown to possess antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine in lab experiments is its high potency and selectivity towards specific targets. However, the compound's solubility and stability can be a limiting factor in certain experiments. Additionally, the compound's toxicity and potential side effects must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine. Some of these include:
1. Further investigation of the compound's mechanism of action and its interaction with specific targets in the body.
2. Development of new synthetic methods for the production of the compound and its analogs.
3. Evaluation of the compound's potential as a therapeutic agent for various diseases such as cancer, infections, and neurodegenerative disorders.
4. Investigation of the compound's pharmacokinetics and pharmacodynamics in vivo.
5. Exploration of the compound's potential as a tool for studying certain cellular processes and pathways.
In conclusion, this compound is a promising compound that has demonstrated potential in various fields of scientific research. Its unique structure and pharmacological properties make it an attractive target for further investigation and development.
Synthesemethoden
The synthesis of 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine can be achieved through various methods. One of the most common methods is the reaction between 2-aminothiophenol and 2-chloro-6-fluorobenzonitrile in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluoro-1,3-benzothiazol-7-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antiviral, and anticancer properties. This compound has also been reported to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase.
Eigenschaften
CAS-Nummer |
188787-48-6 |
---|---|
Molekularformel |
C7H4ClFN2S |
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
2-chloro-6-fluoro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C7H4ClFN2S/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H,10H2 |
InChI-Schlüssel |
VVDPYKOCWZVWCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1N=C(S2)Cl)N)F |
Kanonische SMILES |
C1=CC(=C(C2=C1N=C(S2)Cl)N)F |
Synonyme |
7-Benzothiazolamine,2-chloro-6-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.